molecular formula C14H20N2O B7864645 (S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide

Cat. No.: B7864645
M. Wt: 232.32 g/mol
InChI Key: GCKPTNLIRVKOGR-NSHDSACASA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide is a chiral small molecule featuring a stereochemically defined propanamide core, an N-cyclopropyl group, and a 3-methyl-benzyl moiety. This specific structure suggests its significant value as a building block and intermediate in medicinal chemistry and drug discovery research. Compounds with similar N-benzyl propanamide architectures are investigated for their pronounced anticonvulsant and antiepileptic activities in preclinical models, such as the maximal electroshock (MES) seizure test . The stereochemistry of the core is often critical for biological activity, as evidenced by related molecules where the (R)-enantiomer demonstrated potent anticonvulsant effects while other stereoisomers were inactive . Furthermore, structural analogs containing the N-cyclopropyl amide group are explored as potent and selective inhibitors of proteases and other biological targets, making this compound a candidate for developing new enzyme inhibitors . Its defined chiral center also makes it a valuable scaffold for studying structure-activity relationships (SAR) and for the synthesis of more complex, targeted bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(3-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-4-3-5-12(8-10)9-16(13-6-7-13)14(17)11(2)15/h3-5,8,11,13H,6-7,9,15H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKPTNLIRVKOGR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2CC2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN(C2CC2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide is a chiral amide compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, an amino group, and a methylene bridge connecting to a 3-methylbenzyl moiety. Its molecular formula is C13_{13}H16_{16}N2_2O, and its structure can be represented as follows:

 S 2 Amino N cyclopropyl N 3 methyl benzyl propionamide\text{ S 2 Amino N cyclopropyl N 3 methyl benzyl propionamide}

This specific arrangement contributes to its distinct chemical properties, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways.

Potential Targets

  • Enzymes : It has been studied for its potential as an enzyme inhibitor, which could lead to applications in treating diseases where enzyme regulation is crucial.
  • Receptors : The compound may also interact with specific receptors, affecting signaling pathways that are vital for cellular functions.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research indicates that modifications to the cyclopropyl and benzyl moieties can significantly alter its potency and selectivity.

Modification Effect on Activity
Cyclopropyl group presenceEnhances binding affinity
Variation in benzyl substitutionAlters receptor specificity

For instance, compounds with different substitutions on the benzene ring have shown varying degrees of biological activity, suggesting that specific functional groups can enhance or diminish efficacy.

Case Studies and Research Findings

  • Anticonvulsant Activity : In studies similar to those conducted on related compounds like lacosamide, it was observed that small structural changes could lead to significant differences in anticonvulsant activity. The introduction of non-bulky substituents at strategic positions improved seizure protection in rodent models .
  • Enzyme Inhibition Studies : Recent investigations into the inhibitory effects of this compound on various enzymes have shown promising results. For instance, it demonstrated notable inhibition against certain proteases, suggesting potential therapeutic applications in cancer treatment .
  • Neuroprotective Effects : Preliminary studies indicate that this compound might possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be a key factor in its effectiveness.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to (S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide. For instance, modifications at specific sites on related compounds have demonstrated pronounced seizure protection in rodent models, indicating that structural variations can enhance anticonvulsant efficacy. The relationship between structure and activity suggests that non-bulky substituents at critical positions can maintain or improve anticonvulsant activity while minimizing side effects .

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Research has identified this compound derivatives as potential CETP inhibitors. CETP plays a crucial role in lipid metabolism, and its inhibition is linked to reduced levels of low-density lipoprotein cholesterol (LDL-C), thus lowering cardiovascular disease risk. The compound's ability to inhibit CETP suggests it could be developed into a therapeutic agent for managing dyslipidemia and associated cardiovascular conditions .

Structure-Activity Relationship (SAR) Studies

The SAR studies of related compounds indicate that specific modifications can significantly influence biological activity. For example, the introduction of hydrophobic groups at certain positions has been shown to enhance anticonvulsant effects while maintaining safety profiles . This principle can be applied to this compound to optimize its pharmacological properties.

Modification Effect on Activity Reference
Non-polar substituentsIncreased anticonvulsant activity
Hydrophobic interactionsEnhanced binding affinity
Aromatic substitutionsImproved CETP inhibitory activity

Anticonvulsant Efficacy

In a study examining the efficacy of various analogs, it was found that certain derivatives exhibited significant seizure protection in the maximal electroshock seizure test. The findings underscore the importance of chemical modifications in enhancing therapeutic outcomes for epilepsy treatment .

Cardiovascular Implications

Clinical studies have indicated that CETP inhibitors can substantially lower LDL-C levels, thereby reducing cardiovascular event risks. The potential of this compound as a CETP inhibitor positions it as a promising candidate for future cardiovascular therapies .

Comparison with Similar Compounds

Fluorinated Analogs

  • (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (): Substituent: 3-Fluoro-benzyl group. Molecular Weight: 196.22 g/mol. Impact: The electronegative fluorine atom enhances polarity and metabolic stability compared to the methyl group in the target compound. However, this compound is discontinued, suggesting challenges in synthesis or stability .
  • (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (): Substituent: 2-Fluoro-benzyl and N-methyl groups. Molecular Weight: 210.25 g/mol.

Electron-Withdrawing and Electron-Donating Groups

  • (S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide (): Substituent: 3-Nitro-benzyl group. Molecular Weight: 237.26 g/mol. Impact: The nitro group’s electron-withdrawing nature may enhance binding affinity in receptor-ligand interactions but could reduce solubility .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • Substituent : Hydroxyalkyl group.
    • Impact : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound .

Cyclopropyl vs. Other N-Substituents

  • (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide (): Substituent: Thiazole ring and oxoethyl group.
  • (S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide (): Substituent: 4-Fluoro-phenethyl group. Impact: The cyclopropyl group combined with a fluorinated aromatic ring may enhance conformational rigidity and blood-brain barrier penetration .

Preparation Methods

Chiral Pool Synthesis from L-Alanine Derivatives

The chiral pool approach leverages naturally occurring L-alanine to introduce the (S)-configuration. A representative route involves:

Step 1: Protection of the Amino Group
L-Alanine is treated with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to yield Boc-protected alanine. This step ensures regioselectivity during subsequent reactions .

Step 2: Amide Bond Formation
The Boc-protected alanine reacts with N-cyclopropyl-N-(3-methyl-benzyl)amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This coupling achieves >90% yield under mild conditions (0–5°C, 12–24 h) .

Step 3: Deprotection
Boc removal with trifluoroacetic acid (TFA) in DCM yields the target compound. Final purification via recrystallization (ethyl acetate/hexane) affords enantiomeric excess (ee) >99% .

ParameterConditionsYieldee
Boc protectionTHF, Boc₂O, 25°C, 6 h95%
Amide couplingEDCl/HOBt, DCM, 0°C, 18 h92%
DeprotectionTFA/DCM (1:1), 25°C, 2 h88%>99%

Advantages : High stereochemical fidelity; avoids racemization.
Limitations : Requires costly Boc-protected intermediates .

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methods employ Evans oxazolidinones to control stereochemistry:

Step 1: Auxiliary Attachment
(S)-4-Isopropyloxazolidin-2-one is coupled to propionic acid using dicyclohexylcarbodiimide (DCC), forming a chiral enolate .

Step 2: Alkylation
The enolate reacts with N-cyclopropyl-N-(3-methyl-benzyl)amine in the presence of lithium hexamethyldisilazide (LiHMDS) at −78°C. This step introduces the cyclopropyl-benzyl moiety with >95% diastereomeric excess (de) .

Step 3: Auxiliary Removal
Hydrolysis with lithium hydroxide (LiOH) in THF/water liberates the target amide. Column chromatography (SiO₂, 70% ethyl acetate/hexane) provides 85% yield and 98% ee .

ParameterConditionsYieldee
Auxiliary couplingDCC, DCM, 25°C, 12 h90%
AlkylationLiHMDS, THF, −78°C, 4 h88%95%
HydrolysisLiOH, THF/H₂O, 25°C, 6 h85%98%

Advantages : Scalable; high enantioselectivity.
Limitations : Multi-step process; auxiliary recovery needed .

Resolution of Racemates via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using (−)-di-p-toluoyl-D-tartaric acid (DTTA) is effective:

Step 1: Racemic Synthesis
Racemic 2-amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide is synthesized via Schotten-Baumann reaction (propionyl chloride, cyclopropyl-(3-methyl-benzyl)amine, NaOH) .

Step 2: Salt Formation
The racemate is treated with DTTA in ethanol, yielding diastereomeric salts. Crystallization at −20°C isolates the (S)-enantiomer salt .

Step 3: Salt Cleavage
Neutralization with sodium bicarbonate (NaHCO₃) liberates the free amine, followed by extraction (DCM) and drying. Final ee exceeds 99% .

ParameterConditionsYieldee
Racemate synthesisPropionyl chloride, NaOH, 0°C, 2 h80%
Salt crystallizationDTTA, EtOH, −20°C, 24 h45%99%
NeutralizationNaHCO₃, H₂O/DCM, 25°C, 1 h95%99%

Advantages : Cost-effective for large-scale production.
Limitations : Low yield in salt formation; requires stoichiometric chiral acid .

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form intact:

Step 1: Substrate Preparation
Racemic 2-amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide is dissolved in vinyl acetate .

Step 2: Enzymatic Acetylation
Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer at 30°C, achieving 50% conversion in 48 h. The (S)-enantiomer remains unreacted .

Step 3: Separation
Column chromatography (SiO₂, 30% ethyl acetate/hexane) isolates the (S)-amine with 98% ee .

ParameterConditionsYieldee
Enzymatic acetylationCAL-B, vinyl acetate, 30°C, 48 h45%98%

Advantages : Mild conditions; eco-friendly.
Limitations : Limited to 50% theoretical yield; enzyme cost .

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis enables rapid library generation:

Step 1: Resin Functionalization
Wang resin is loaded with Fmoc-protected alanine using HATU/DIPEA in DMF .

Step 2: Sequential Coupling
Cyclopropylamine and 3-methyl-benzylamine are coupled using HATU, followed by Fmoc deprotection (piperidine/DMF).

Step 3: Cleavage and Purification
TFA cleavage (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) releases the product, purified via HPLC (C18, acetonitrile/water).

ParameterConditionsYieldee
Resin loadingHATU/DIPEA, DMF, 25°C, 6 h90%
Final cleavageTFA/H₂O/TIPS, 25°C, 2 h85%>99%

Advantages : High-throughput; minimal purification.
Limitations : Requires specialized equipment; lower scalability.

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide with high enantiomeric purity?

Answer: A multi-step synthesis is typically employed:

  • Step 1: Start with a protected (S)-2-aminopropionic acid derivative (e.g., tert-butyldimethylsilyl (TBS)-protected hydroxyl group, as seen in structurally similar compounds ).
  • Step 2: Introduce the cyclopropyl and 3-methyl-benzyl groups via sequential nucleophilic substitutions or reductive amination. For example, allylbenzylamine intermediates have been used in analogous syntheses to install branched alkyl groups .
  • Step 3: Deprotect the TBS group under mild acidic conditions (e.g., TBAF in THF) to preserve stereochemistry.
  • Enantiomeric purity control: Use chiral HPLC or polarimetry to verify enantiopurity.

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

Answer:

  • NMR spectroscopy: Analyze 1^1H and 13^13C NMR for diastereotopic protons and coupling constants to confirm stereochemistry.
  • Chiral chromatography: Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers .
  • X-ray crystallography: If single crystals are obtainable, this provides definitive stereochemical assignment (used in structurally related propionamide derivatives ).

Q. How can researchers validate the compound’s stability under common experimental conditions (e.g., aqueous buffers, DMSO)?

Answer:

  • Accelerated stability studies: Incubate the compound in PBS (pH 7.4), DMSO, or other solvents at 4°C, 25°C, and 37°C for 24–72 hours.
  • Monitoring methods: Use LC-MS to detect degradation products. For example, hydrolytic cleavage of the amide bond in aqueous media is a common degradation pathway in propionamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s interaction with opioid receptors?

Answer:

  • Rational design: Modify the cyclopropyl or benzyl substituents to probe steric and electronic effects. Fluorine substitution (as in related ligands) enhances metabolic stability and binding affinity .
  • In vitro assays:
    • Radioligand binding assays: Use 3^3H-labeled DAMGO (μ-opioid receptor) or DPDPE (δ-opioid receptor) to measure competitive displacement .
    • Functional assays: Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells expressing recombinant receptors .

Q. What experimental approaches resolve contradictions in reported binding affinities across different studies?

Answer:

  • Standardize assay conditions: Variations in cell lines (e.g., CHO vs. HEK293), buffer composition, or temperature can alter binding kinetics. Replicate experiments under identical conditions .
  • Cross-validation: Compare results with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .
  • Data normalization: Use reference ligands (e.g., morphine for μ-opioid receptors) as internal controls to calibrate inter-study variability .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the compound’s pharmacokinetic properties?

Answer:

  • Docking studies: Use software like AutoDock Vina to model interactions with opioid receptor active sites (e.g., key residues: Asp147, Tyr148 in μ-opioid receptors ).
  • ADME prediction: Tools like SwissADME estimate logP, BBB permeability, and CYP450 metabolism. For example, cyclopropyl groups may reduce metabolic oxidation compared to bulkier substituents .

Q. What strategies mitigate off-target effects in in vivo studies?

Answer:

  • Selective receptor profiling: Screen against a panel of GPCRs (e.g., κ-opioid, cannabinoid CB2) to identify cross-reactivity. For example, sulfonyl-substituted propionamides show selectivity for CB2 over CB1 receptors .
  • Dose-response curves: Establish EC50_{50}/IC50_{50} ratios to differentiate primary targets from secondary effects .

Methodological Considerations

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling: Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Poor absorption or rapid clearance may explain reduced in vivo activity .
  • Metabolite identification: Use MS/MS to detect active metabolites that contribute to in vivo effects but are absent in vitro .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in behavioral assays?

Answer:

  • Nonlinear regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50} and Hill coefficients.
  • ANOVA with post-hoc tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

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